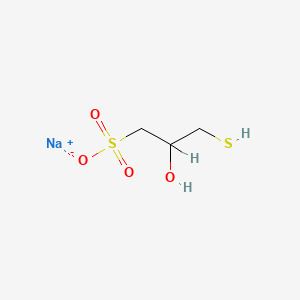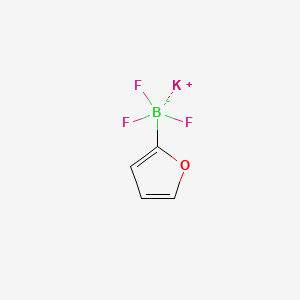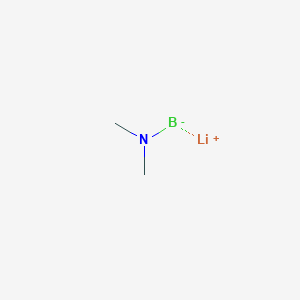
Ethyl-4-(Cyclopentancarbonyl)benzoat
Übersicht
Beschreibung
4-carboethoxyphenyl cyclopentyl ketone is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a cyclopentanecarbonyl moiety through an ethyl ester linkage
Wissenschaftliche Forschungsanwendungen
4-carboethoxyphenyl cyclopentyl ketone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique structural features.
Materials Science: Used in the preparation of polymers and other materials with specific properties.
Wirkmechanismus
Target of Action
Ethyl 4-(cyclopentanecarbonyl)benzoate is a benzoate compound . Benzoate compounds are known to act on the nervous system . They bind to specific parts of the sodium ion (Na+) channel on the nerve membrane . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .
Mode of Action
The compound affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . Local anesthetics like this compound can reduce the excitability of the membrane and have no effect on the resting potential .
Biochemical Pathways
It is known that benzoate compounds can act as inhibitors of radical chain oxidation of organic compounds . This suggests that the compound may have antioxidant properties and could potentially affect oxidative stress pathways .
Result of Action
The primary result of the action of Ethyl 4-(cyclopentanecarbonyl)benzoate is the inhibition of nerve impulse conduction, leading to a loss of local sensation . This makes it potentially useful as a local anesthetic . The compound’s potential antioxidant properties could also have effects at the molecular and cellular level .
Biochemische Analyse
Biochemical Properties
It is known that benzylic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can be influenced by the presence of a benzene ring, which allows for resonance stabilization of the benzylic carbocation .
Molecular Mechanism
Benzylic compounds are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can be influenced by the presence of a benzene ring, which allows for resonance stabilization of the benzylic carbocation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-carboethoxyphenyl cyclopentyl ketone typically involves the esterification of 4-(cyclopentanecarbonyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-(cyclopentanecarbonyl)benzoic acid+ethanolacid catalystEthyl 4-(cyclopentanecarbonyl)benzoate+water
Industrial Production Methods
In an industrial setting, the production of 4-carboethoxyphenyl cyclopentyl ketone may involve continuous flow synthesis techniques to optimize yield and efficiency. This method allows for better control over reaction conditions and can be scaled up for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-carboethoxyphenyl cyclopentyl ketone can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(cyclopentanecarbonyl)benzoic acid and ethanol.
Reduction: The carbonyl group in the cyclopentanecarbonyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 4-(cyclopentanecarbonyl)benzoic acid and ethanol.
Reduction: 4-(cyclopentanemethanol)benzoate.
Substitution: Products depend on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl benzoate: Similar ester structure but lacks the cyclopentanecarbonyl moiety.
Methyl 4-(cyclopentanecarbonyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
4-(cyclopentanecarbonyl)benzoic acid: The acid form of the compound without the ethyl ester group.
Uniqueness
4-carboethoxyphenyl cyclopentyl ketone is unique due to the presence of both a benzoate and a cyclopentanecarbonyl group, which imparts distinct chemical and physical properties. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Eigenschaften
IUPAC Name |
ethyl 4-(cyclopentanecarbonyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-2-18-15(17)13-9-7-12(8-10-13)14(16)11-5-3-4-6-11/h7-11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXNMNKZFZUISU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)C2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642560 | |
| Record name | Ethyl 4-(cyclopentanecarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-40-7 | |
| Record name | Ethyl 4-(cyclopentylcarbonyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(cyclopentanecarbonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1604208.png)













